
CJ-1383
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
CJ-1383 is a novel Cell-Permeable STAT3 Inhibitor, targeting the SH2 domain.
Q & A
Basic Research Questions
Q. How should researchers initiate a systematic investigation into the chemical properties and synthesis pathways of CJ-1383?
Begin with a comprehensive literature review to identify existing studies on this compound, focusing on its structural characterization, stability, and reported synthetic methods. Prioritize peer-reviewed journals and validated repositories (e.g., PubMed, ACS Publications) to avoid unreliable sources. Use keyword combinations like "this compound synthesis," "spectroscopic characterization," and "mechanistic studies" to refine searches. Document gaps in knowledge, such as conflicting reports on reaction yields or unverified intermediates, to define research objectives .
Q. What methodologies are recommended for validating the reproducibility of this compound synthesis protocols?
Adopt a stepwise validation approach:
- Replicate published procedures using identical reagents, equipment, and conditions.
- Compare yield, purity (via HPLC or NMR), and spectral data with literature values.
- If discrepancies arise, systematically vary parameters (e.g., temperature, catalyst loading) to isolate contributing factors.
- Report detailed protocols, including deviations and troubleshooting steps, to enhance transparency .
Q. How can researchers formulate hypothesis-driven research questions about this compound’s mechanistic behavior in catalytic reactions?
Start by identifying unresolved mechanistic debates (e.g., whether this compound operates via radical or ionic pathways). Develop hypotheses based on computational modeling (DFT studies) or isotopic labeling experiments. For example:
- Hypothesis: "this compound’s selectivity in cross-coupling reactions is influenced by steric effects at the ligand-metal interface."
- Method: Synthesize this compound derivatives with modified ligands and measure catalytic turnover rates .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Identify Contradictions : Compare studies noting this compound’s efficacy in in vitro vs. in vivo models. For example, if one study reports high cytotoxicity in cancer cells (IC₅₀ = 2 μM) while another shows no effect, assess variables like cell line specificity, assay protocols, or compound stability.
- Controlled Replication : Standardize assay conditions (e.g., incubation time, solvent controls) across labs.
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends obscured by small sample sizes .
Q. What advanced techniques are critical for elucidating this compound’s structural dynamics under varying environmental conditions?
- Time-Resolved Spectroscopy : Use ultrafast UV-Vis or FTIR to capture transient intermediates during catalytic cycles.
- Cryo-Electron Microscopy : Resolve conformational changes in this compound when bound to biological targets.
- In Situ XRD : Monitor crystallographic shifts during thermal or pH-induced phase transitions .
Q. How can researchers address the challenge of data interoperability when integrating multi-omics datasets related to this compound’s mode of action?
- Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data annotation.
- Cross-Disciplinary Collaboration : Partner with bioinformaticians to develop pipelines linking proteomic, transcriptomic, and metabolomic data.
- Machine Learning : Train models to predict this compound’s off-target interactions using structural fingerprints and binding affinity databases .
Q. Methodological Guidance for Contradiction Analysis
Q. What frameworks are effective for prioritizing conflicting hypotheses about this compound’s reactivity?
Apply the Principal Contradiction Analysis:
- Identify the dominant factor influencing reactivity (e.g., electronic vs. steric effects).
- Design experiments to isolate variables (e.g., synthesize analogs with fixed steric bulk but varying electron-donating groups).
- Use kinetic profiling (Eyring plots) to quantify energy barriers for competing pathways .
Q. How should researchers document and share negative or inconclusive results related to this compound?
- Publish in dedicated repositories (e.g., Journal of Negative Results) or supplementary materials.
- Include raw data, instrumentation settings, and statistical analyses to enable meta-reviews.
- Frame negative results as opportunities to refine hypotheses (e.g., "pH-dependent instability explains lack of in vivo efficacy") .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure ethical compliance when this compound is tested in interdisciplinary studies (e.g., biochemistry and materials science)?
- Obtain approvals from institutional review boards (IRBs) for biological assays.
- Disclose potential conflicts of interest (e.g., patent filings on this compound derivatives).
- Adhere to Green Chemistry principles to minimize hazardous waste during synthesis .
Q. How can researchers enhance the reproducibility of this compound’s computational modeling studies?
Propriétés
Formule moléculaire |
C50H74N7O9P |
---|---|
Poids moléculaire |
948.1558 |
Nom IUPAC |
4-((S)-3-(((5S,8S,10aR)-8-((R)-3-((1H-Imidazol-4-yl)methyl)-4-(benzylamino)-4-oxobutanoyl)-3-methyl-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)amino)-3-oxo-2-palmitamidopropyl)phenyl dihydrogen phosphate |
InChI |
InChI=1S/C50H74N7O9P/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-47(59)54-43(30-37-22-25-42(26-23-37)66-67(63,64)65)49(61)55-44-35-56(2)29-28-41-24-27-45(57(41)50(44)62)46(58)32-39(31-40-34-51-36-53-40)48(60)52-33-38-19-16-15-17-20-38/h15-17,19-20,22-23,25-26,34,36,39,41,43-45H,3-14,18,21,24,27-33,35H2,1-2H3,(H,51,53)(H,52,60)(H,54,59)(H,55,61)(H2,63,64,65)/t39-,41-,43+,44+,45+/m1/s1 |
Clé InChI |
ICGKSTPOCOGKOP-HMCMNTIXSA-N |
SMILES |
O=P(O)(OC1=CC=C(C[C@H](NC(CCCCCCCCCCCCCCC)=O)C(N[C@H]2CN(C)CC[C@](CC[C@H]3C(C[C@@H](CC4=CNC=N4)C(NCC5=CC=CC=C5)=O)=O)([H])N3C2=O)=O)C=C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CJ-1383; CJ 1383; CJ1383 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.